Methyl 2,4-dichloro-6-hydroxybenzoate

Description

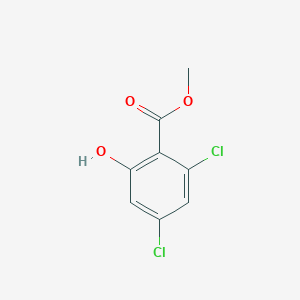

Methyl 2,4-dichloro-6-hydroxybenzoate is a chlorinated aromatic ester with the molecular formula C₈H₆Cl₂O₃ and a molecular weight of 220.04 g/mol. Structurally, it features a benzoate backbone substituted with chlorine atoms at the 2- and 4-positions and a hydroxyl group at the 6-position, esterified with a methyl group (Figure 1).

Properties

Molecular Formula |

C8H6Cl2O3 |

|---|---|

Molecular Weight |

221.03 g/mol |

IUPAC Name |

methyl 2,4-dichloro-6-hydroxybenzoate |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3 |

InChI Key |

SKXNDSBUOUAYHR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2,4-dichloro-6-methylbenzoate

Replacing the hydroxyl group with a methyl group (6-CH₃ vs. 6-OH) reduces polarity, increasing lipophilicity and making the compound more suitable for hydrophobic environments.

Methyl Salicylate

The absence of chlorine atoms and the presence of a single hydroxyl group (2-OH) result in lower molecular weight and distinct reactivity. Methyl salicylate’s anti-inflammatory properties highlight how substituent position and number influence bioactivity .

2,4-Dichlorobenzoic Acid

The free carboxylic acid group (vs. ester) increases acidity (pKa ~2.5), enhancing solubility in basic aqueous solutions. This makes the parent acid more reactive in esterification or salt-forming reactions.

2,4-Dihydroxybenzoic Acid

Dual hydroxyl groups at 2- and 4-positions enhance chelation and UV absorption, distinguishing it from the chlorinated target compound. Applications include metal ion sequestration and sunscreen formulations .

Q & A

Q. What are common synthetic routes for Methyl 2,4-dichloro-6-hydroxybenzoate, and how can reaction conditions be optimized?

A typical method involves esterification of the parent hydroxybenzoic acid. For example, in analogous syntheses (e.g., 2,4-dichlorophenoxy acetate), 2,4-dichlorobenzoic acid is dissolved in methanol with concentrated sulfuric acid as a catalyst, refluxed for 4 hours, and then purified via recrystallization from ethanol . Key parameters to optimize include:

- Catalyst concentration : Excess H₂SO₄ may increase esterification efficiency but risks side reactions.

- Reflux duration : Extended times improve yield but may degrade thermally sensitive products.

- Solvent choice : Methanol balances reactivity and cost, but ethanol or toluene could reduce byproducts.

Q. How should this compound be purified to achieve high purity for analytical studies?

Recrystallization is effective for removing unreacted starting materials and acidic byproducts. After synthesis, the crude product is dissolved in ethanol, heated to saturation, and slowly cooled to induce crystallization. Filtration and drying under vacuum yield high-purity crystals. For compounds with low ethanol solubility, mixed solvents (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) may be required .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons, methyl ester).

- IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹).

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis or decomposition .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid dust inhalation with fume hoods .

- Spill management : Neutralize acidic residues with sodium bicarbonate and collect waste in labeled containers .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what challenges arise in refinement?

Single-crystal X-ray diffraction (SCXRD) with SHELXL or SHELXD is standard . Challenges include:

- Twinned crystals : Use twin refinement algorithms in SHELX to model overlapping lattices.

- Disorder : Apply restraints to Cl and methyl groups to improve refinement stability.

- Data quality : High-resolution data (≤1.0 Å) minimizes errors in electron density maps.

Q. How does the compound’s stability vary under thermal or photolytic conditions, and how can degradation products be identified?

- Thermogravimetric analysis (TGA) : Monitor mass loss at 100–300°C to assess thermal stability.

- Photolysis studies : Expose to UV light (254 nm) and analyze via HPLC-MS for chlorinated byproducts (e.g., de-esterified acids or dimerization products).

- pH-dependent hydrolysis : Test in buffered solutions (pH 2–12) to map stability profiles for biological applications.

Q. What mechanistic insights can be gained from studying its reactivity in nucleophilic substitution reactions?

The electron-withdrawing Cl and ester groups activate the aromatic ring for nucleophilic attack. For example:

- Hydroxide substitution : Track regioselectivity (Cl at position 2 vs. 4) via LC-MS and DFT calculations.

- Cross-coupling reactions : Use Pd catalysts to replace Cl with aryl/alkyl groups, optimizing solvent (DMF vs. THF) and ligand systems (e.g., PPh₃ vs. XPhos).

Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be reconciled?

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃; DMSO may deshield aromatic protons.

- pH influence : Acidic protons (e.g., hydroxyl) exhibit variable shifts depending on deuteration.

- Crystallographic vs. solution data : SCXRD provides static structures, while NMR reflects dynamic conformations.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.